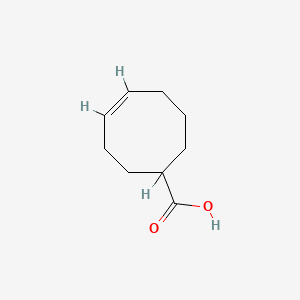

4-Cyclooctene-1-carboxylic acid

Description

The exact mass of the compound 4-Cyclooctene-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155167. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Cyclooctene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclooctene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4Z)-cyclooct-4-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2,(H,10,11)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJSFMMHUAFBLF-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4103-10-0 | |

| Record name | 4-Cyclooctene-1-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4Z)-cyclooct-4-ene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (Z)-Cyclooct-4-enecarboxylic Acid: The Stable Precursor to a Bioorthogonal Reagent

Abstract

This technical guide provides an in-depth examination of (Z)-Cyclooct-4-enecarboxylic acid, a key intermediate in the field of bioorthogonal chemistry. While chemically stable and unremarkable in its own right, its true significance lies in its role as the primary synthetic precursor to its strained, highly reactive geometric isomer, (E)-Cyclooct-4-enecarboxylic acid. The trans-isomer, often referred to as a trans-cyclooctene (TCO), is a cornerstone of "click chemistry," enabling rapid and selective bio-conjugation reactions in complex biological environments. This document details the molecular structure, properties, and synthesis of the (Z)-isomer and provides a comprehensive overview of its conversion to the reactive (E)-isomer. We will explore the underlying principles of ring-strain-driven reactivity and the subsequent application of TCO derivatives in drug development and molecular biology, providing field-proven insights for researchers and scientists.

PART 1: The (Z)-Isomer: A Profile of the Stable Precursor

(Z)-Cyclooct-4-enecarboxylic acid, also known as cis-cyclooct-4-enecarboxylic acid, is a bifunctional organic molecule featuring a cyclooctene ring and a carboxylic acid group. The "(Z)" designation, from the German zusammen ("together"), signifies that the higher-priority substituents on each carbon of the double bond are on the same side, resulting in a cis configuration.[1] This geometry allows the eight-membered ring to adopt a stable, low-energy conformation, rendering the molecule significantly less reactive than its trans-counterpart.

Its primary value proposition for researchers is not its intrinsic reactivity, but its utility as a readily accessible and stable starting material for the synthesis of highly strained trans-cyclooctenes.

1.1 Molecular Structure and Physicochemical Properties

The core structure consists of an eight-membered carbocycle with a single cis-double bond and a carboxylic acid functional group. This structure is chiral, though it is commonly handled as a racemic mixture.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₂ | [2] |

| Molecular Weight | 154.21 g/mol | [2] |

| CAS Number | 4103-10-0 | [2] |

| Appearance | White to light yellow solid/powder | [3] |

| Boiling Point | 275.3°C at 760 mmHg (Predicted) | [2] |

| Density | 1.045 g/cm³ (Predicted) | [2] |

| Storage | Room temperature, cool and dark place (<15°C recommended) | [3] |

1.2 Spectroscopic Characterization (Predicted)

| Spectroscopy | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | Olefinic Protons (-CH=CH-) | δ 5.5 - 5.8 ppm (multiplet) | Standard region for protons on a cis-disubstituted double bond within a cycloalkene. |

| Methine Proton (-CH-COOH) | δ 2.5 - 2.8 ppm (multiplet) | Alpha to a carbonyl group, deshielded relative to other aliphatic protons. | |

| Aliphatic Protons (-CH₂-) | δ 1.4 - 2.4 ppm (complex multiplets) | Broad range due to multiple, distinct methylene environments within the flexible ring. | |

| Carboxylic Acid Proton (-COOH) | δ 10.0 - 12.0 ppm (broad singlet) | Highly deshielded proton, subject to hydrogen bonding and exchange. | |

| ¹³C NMR | Carbonyl Carbon (-COOH) | δ ~180 ppm | Characteristic shift for a carboxylic acid carbon. |

| Olefinic Carbons (-CH=CH-) | δ ~130 ppm | Typical for sp² hybridized carbons in a cycloalkene. | |

| Methine Carbon (-CH-COOH) | δ ~45 ppm | Aliphatic carbon alpha to a carbonyl. | |

| Aliphatic Carbons (-CH₂-) | δ 25 - 35 ppm | Range for sp³ hybridized carbons in the cyclooctane ring. | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | Characteristic broad absorption due to hydrogen bonding. |

| C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ (strong) | Strong, sharp peak indicative of the carbonyl group. | |

| C=C Stretch (Alkene) | ~1650 cm⁻¹ (medium) | Absorption for the cis-disubstituted double bond. | |

| C-H Stretch (sp²) | ~3020 cm⁻¹ (medium) | Associated with the olefinic C-H bonds. |

PART 2: Synthesis and Conversion: From Stable Precursor to Reactive Tool

The overarching synthetic strategy involves two key stages: first, the synthesis of the stable (Z)-isomer, and second, its photochemical isomerization to the desired (E)-isomer.

2.1 Representative Synthesis of (Z)-Cyclooct-4-enecarboxylic Acid

A common and robust method to synthesize the title compound is through the hydrolysis of its corresponding ester, which can be prepared from commercially available starting materials like cis,cis-1,5-cyclooctadiene.

Sources

- 1. (4Z)-Cyclooct-4-ene-1-carboxylic Acid | 4103-10-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. cis-Cyclooctene(931-88-4) 1H NMR [m.chemicalbook.com]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and NMR Characterization of (Z,Z,Z,Z,E,E,ω)-Heptaprenol - PMC [pmc.ncbi.nlm.nih.gov]

4-Cyclooctene-1-carboxylic acid CAS number 4103-10-0

An In-Depth Technical Guide to 4-Cyclooctene-1-carboxylic acid (CAS: 4103-10-0)

Executive Summary

4-Cyclooctene-1-carboxylic acid is a pivotal chemical scaffold, primarily recognized for its role as a precursor in the field of bioorthogonal chemistry. While its direct applications are limited, its structural components—a reactive carboxylic acid "handle" and a modifiable cyclooctene ring—make it an invaluable starting material for synthesizing advanced chemical probes and drug delivery systems. This guide provides a comprehensive analysis of its synthesis, characterization, reactivity, and application, with a particular focus on its transformation into trans-cyclooctene (TCO) derivatives for "click-to-release" prodrug strategies. This document is intended for researchers and drug development professionals seeking to leverage this versatile molecule in their work.

Introduction: A Versatile Scaffold for Bioorthogonal Chemistry

4-Cyclooctene-1-carboxylic acid, systematically known as (Z)-cyclooct-4-enecarboxylic acid, is a bifunctional organic molecule featuring a cis-configured eight-membered alkene ring and a carboxylic acid moiety.[1][2] While the cis-isomer itself possesses limited reactivity in bioorthogonal reactions, it serves as a stable and accessible precursor to the highly strained and reactive trans-cyclooctene (TCO) isomers.[3]

The true value of this compound lies in its application within the inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of "click chemistry."[4][5] When converted to a TCO derivative, the strained double bond reacts with extraordinary speed and specificity with tetrazine partners, even within complex biological environments.[5] The carboxylic acid group provides the essential functionality needed to attach this reactive cyclooctene core to biomolecules, such as antibodies or small-molecule drugs, enabling the design of sophisticated, triggerable therapeutic systems.[1][5] This guide will dissect the properties and protocols that make 4-cyclooctene-1-carboxylic acid a critical starting point for innovation in targeted drug delivery.

Physicochemical and Spectroscopic Properties

The fundamental properties of 4-cyclooctene-1-carboxylic acid are summarized below. Understanding these characteristics is crucial for its handling, reaction setup, and purification.

Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 4103-10-0 | [1][6][7] |

| Molecular Formula | C₉H₁₄O₂ | [1][6][8] |

| Molecular Weight | 154.21 g/mol | [1][6][8] |

| Appearance | White to light yellow powder or lump; yellow oil post-synthesis | [9][10] |

| Boiling Point | 275.3°C @ 760 mmHg | [1] |

| Density | 1.045 g/cm³ | [1] |

| Flash Point | 128.6°C | [1] |

| Refractive Index | 1.489 | [1] |

| Predicted pKa | 4.74 ± 0.20 | [1] |

Spectroscopic Characterization

While specific spectral data for this exact compound is not widely published, its structure allows for a clear prediction of its characteristic spectroscopic signatures based on well-established principles.[11][12]

| Spectroscopy | Feature | Characteristic Signal | Rationale |

| FT-IR | O-H Stretch (Carboxylic Acid) | Very broad, 2500-3500 cm⁻¹ | Strong hydrogen bonding between carboxylic acid dimers broadens the peak significantly.[11] |

| C=O Stretch (Carboxylic Acid) | Strong, ~1700-1725 cm⁻¹ | Characteristic absorption for a carboxylic acid carbonyl.[11] | |

| C=C Stretch (Alkene) | Medium, ~1650 cm⁻¹ | Absorption for a non-conjugated cis-double bond. | |

| ¹H NMR | -COOH Proton | Very broad singlet, 10-12 ppm | Highly deshielded proton, subject to rapid chemical exchange and hydrogen bonding.[11] |

| Alkene Protons (-CH=CH-) | Multiplet, 5.5-5.7 ppm | Standard chemical shift for protons on a cis-disubstituted double bond within a ring. | |

| Alpha Proton (-CH-COOH) | Multiplet, ~2.5-3.1 ppm | Deshielded by the adjacent electron-withdrawing carbonyl group.[12] | |

| ¹³C NMR | Carbonyl Carbon (-COOH) | 175-185 ppm | Highly deshielded due to the attached oxygens.[11] |

| Alkene Carbons (-C=C-) | 128-132 ppm | Typical range for sp² hybridized carbons in a cycloalkene. | |

| Mass Spec | Molecular Ion (M⁺) | m/z = 154 | Corresponds to the molecular weight. |

| Key Fragments | M-17 (-OH), M-45 (-COOH) | Characteristic fragmentation pattern involves the loss of the hydroxyl radical followed by carbon monoxide, or the entire carboxyl group.[11] |

Synthesis and Purification

The most direct laboratory synthesis of 4-cyclooctene-1-carboxylic acid involves the hydrolysis of its corresponding ester, ethyl cyclo-oct-4-ene-1-carboxylate.[9] This method is reliable and proceeds in high yield.

Synthesis Workflow Diagram

Caption: The IEDDA reaction between a TCO and a tetrazine proceeds via a rapid cycloaddition followed by elimination of N₂ gas to release a payload.

This reaction is exceptionally fast (with second-order rate constants up to 10⁶ M⁻¹s⁻¹) and bio-orthogonal, meaning it does not cross-react with biological functional groups. [5]The (Z)-acid provides the carbon skeleton that, through further synthetic steps (not detailed here), can be isomerized and functionalized into a TCO-based linker ready for IEDDA-mediated drug release.

Application in Drug Development: A "Click-to-Release" Prodrug Strategy

A leading application for TCOs derived from this scaffold is in pre-targeted drug delivery and prodrug activation. [1]The strategy aims to improve the therapeutic index of a drug by activating it only at the desired site of action.

Conceptual Workflow for Bioconjugation and Activation

The process involves several key stages, starting with our title compound.

Caption: A conceptual workflow from the starting carboxylic acid to site-specific drug activation in vivo.

Protocol: Activation and Conjugation to a Model Amine

This protocol demonstrates the key step of using the carboxylic acid "handle" for conjugation.

Objective: To activate 4-cyclooctene-1-carboxylic acid and conjugate it to a model primary amine (e.g., benzylamine).

Materials:

-

4-Cyclooctene-1-carboxylic acid

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Benzylamine

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Magnetic stirrer and inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

-

Activation:

-

In a dry flask under a nitrogen atmosphere, dissolve 4-cyclooctene-1-carboxylic acid (1 eq.) and NHS (1.1 eq.) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add EDC (1.2 eq.) portion-wise and stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours.

-

Expert Insight: EDC is a water-soluble carbodiimide that facilitates the condensation between the carboxylic acid and NHS. Running the initial phase at 0°C minimizes side reactions. The formation of the NHS ester can be monitored by TLC.

-

-

Conjugation:

-

In a separate flask, dissolve benzylamine (1 eq.) in anhydrous DCM.

-

Slowly add the activated NHS ester solution from step 1 to the benzylamine solution.

-

Stir the reaction at room temperature overnight.

-

Expert Insight: The NHS ester is a good leaving group, allowing for efficient nucleophilic attack by the primary amine to form a stable amide bond. This two-step process is generally cleaner than a one-pot EDC coupling directly with the amine.

-

-

Purification:

-

Wash the reaction mixture with dilute acid (e.g., 0.1 M HCl) to remove unreacted amine, followed by a base (e.g., saturated NaHCO₃) to remove unreacted acid and NHS.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate the solvent.

-

Purify the resulting amide product by flash column chromatography.

-

Safety, Handling, and Storage

While comprehensive hazard data is not available, prudent laboratory practices should be followed based on the functional groups present and information from related compounds. [1][13]

| Hazard Aspect | Recommendation | Source(s) |

|---|---|---|

| GHS Hazards | Warning: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. | [13] |

| Personal Protective Equipment (PPE) | Wear safety glasses/goggles, nitrile gloves, and a lab coat. | [13] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. | [14] |

| Storage | Keep container tightly closed. Store in a cool, dry, and well-ventilated place. For long-term stability, consider storage under an inert atmosphere (e.g., nitrogen or argon). | [13][14][15] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | |

Conclusion

4-Cyclooctene-1-carboxylic acid is more than a simple cycloalkene; it is a foundational building block for cutting-edge applications in chemical biology and medicine. Its true potential is realized upon conversion to TCO derivatives, where it becomes a key component in powerful bioorthogonal cleavage reactions. The carboxylic acid function provides a reliable anchor point for conjugation to a vast array of molecules, enabling the construction of complex, stimuli-responsive systems. For scientists and researchers in drug development, mastering the chemistry of this scaffold opens the door to designing next-generation prodrugs and targeted therapies with enhanced precision and efficacy.

References

- LookChem. (n.d.). Cas 4103-10-0, 4-Cyclooctene-1-carboxylic acid.

- TCI Chemicals. (n.d.). (4Z)-Cyclooct-4-ene-1-carboxylic Acid.

- PrepChem.com. (n.d.). Synthesis of cyclo-oct-4-ene-1-carboxylic acid.

- ChemScene. (n.d.). 4103-10-0 | Cyclooct-4-ene-1-carboxylic acid.

- TCI Chemicals. (n.d.). (4Z)-Cyclooct-4-ene-1-carboxylic Acid | 4103-10-0.

- Sigma-Aldrich. (n.d.). 4-CYCLOOCTENE-1-CARBOXYLIC ACID AldrichCPR.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Chemsrc.com. (n.d.). 4-Cyclooctene-1-carboxylic acid manufacturers and suppliers.

- ChemSynthesis. (2025). 4-cyclooctene-1-carboxylic acid.

- Thermo Fisher Scientific. (2014). SAFETY DATA SHEET.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- ABX advanced biochemical compounds. (2012). Material Safety Data Sheet.

- Cayman Chemical. (2022). Safety Data Sheet.

- Chem-supply.net. (n.d.). (Z)-cyclooct-4-enecarboxylic acid.

- ResearchGate. (n.d.). Synthesis of 1, 2, 3, 4 and 5 from cis-cyclooctene (12). Reagents/conditions.

- Sigma-Aldrich. (n.d.). 4-CYCLOOCTENE-1-CARBOXYLIC ACID AldrichCPR.

- National Institutes of Health (NIH). (n.d.). Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes.

- Crescent Chemical Company. (n.d.). 4-CYCLOOCTENE-1-CARBOXYLIC ACID.

- PubChem. (n.d.). 4-Cycloocten-1-ol.

- ChemRxiv. (n.d.). A Concise Synthetic Approach to Highly Reactive Click-to-Release Trans-Cyclooctene Linkers.

- National Institutes of Health (NIH). (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.

- Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy.

- ACS Publications. (2012). Reactivity of Biarylazacyclooctynones in Copper-Free Click Chemistry.

- ResearchGate. (n.d.). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization.

- The Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from The Royal Society of Chemistry website.

- YouTube. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].

- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

Sources

- 1. lookchem.com [lookchem.com]

- 2. (Z)-cyclooct-4-enecarboxylic acid_CAS:4103-10-0, 129885-63-8 – 化学慧 [chemhui.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 4-CYCLOOCTENE-1-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. prepchem.com [prepchem.com]

- 10. (4Z)-Cyclooct-4-ene-1-carboxylic Acid | 4103-10-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. sceti.co.jp [sceti.co.jp]

- 15. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Synthesis of 4-Cyclooctene-1-carboxylic acid

Foreword: The Strategic Importance of Cyclooctene Scaffolds in Modern Chemistry

Cyclooctene derivatives, particularly those functionalized with carboxylic acid moieties, represent a pivotal class of molecules in contemporary chemical science. Their unique conformational properties and the reactivity of the endocyclic double bond make them versatile building blocks in organic synthesis and valuable components in the design of novel therapeutics and advanced materials. Specifically, 4-cyclooctene-1-carboxylic acid serves as a crucial precursor for a variety of complex molecular architectures, including ligands for catalysis, monomers for ring-opening metathesis polymerization (ROMP), and key intermediates in the synthesis of bioactive compounds.[1][2][3] This guide provides a comprehensive, in-depth exploration of a robust and scalable synthetic route to 4-cyclooctene-1-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The methodologies detailed herein are presented with a focus on mechanistic understanding, practical execution, and the underlying principles that govern the chemical transformations.

Strategic Overview of the Synthetic Approach

The synthesis of 4-cyclooctene-1-carboxylic acid can be efficiently achieved through a two-step process commencing with the palladium-catalyzed carbonylation of the readily available and inexpensive starting material, cycloocta-1,5-diene. This is followed by the hydrolysis of the resulting ester intermediate. This strategy is advantageous due to its directness and the high degree of control over the introduction of the carboxyl functional group.

Caption: Synthetic workflow for 4-cyclooctene-1-carboxylic acid.

Part I: Palladium-Catalyzed Carbonylation of Cycloocta-1,5-diene

The introduction of a carboxyl group via carbonylation is a powerful transformation in organic synthesis.[4] In this initial step, cycloocta-1,5-diene is reacted with carbon monoxide and ethanol in the presence of a palladium catalyst to yield ethyl 4-cyclooctene-1-carboxylate.[4]

Mechanistic Insights

The catalytic cycle of palladium-catalyzed carbonylation is a well-studied process. The reaction is initiated by the formation of a palladium-hydride species, which then undergoes migratory insertion with the diene. Subsequent coordination of carbon monoxide and migratory insertion of the CO molecule into the palladium-carbon bond forms an acyl-palladium complex. Finally, alcoholysis of this complex releases the ester product and regenerates the active palladium catalyst. The choice of a palladium catalyst is critical, as its efficacy is highly dependent on the ligand environment and reaction conditions.[4]

Caption: Generalized catalytic cycle for palladium-catalyzed carbonylation.

Experimental Protocol

Materials:

-

Cycloocta-1,5-diene

-

Ethanol (anhydrous)

-

Palladium(II) chloride (PdCl₂)

-

Copper(I) chloride (CuCl)

-

Carbon monoxide (CO) gas

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A high-pressure autoclave reactor is charged with cycloocta-1,5-diene, anhydrous ethanol, palladium(II) chloride, and copper(I) chloride.

-

The reactor is sealed and purged several times with nitrogen gas before being pressurized with carbon monoxide to the desired pressure.

-

The reaction mixture is heated to the specified temperature with vigorous stirring for the designated reaction time.

-

After cooling to room temperature, the excess carbon monoxide is carefully vented.

-

The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with dilute hydrochloric acid and water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl 4-cyclooctene-1-carboxylate.

-

Purification is achieved via vacuum distillation or column chromatography on silica gel.

| Parameter | Value | Rationale |

| Temperature | 100-150 °C | To ensure a sufficient reaction rate. |

| CO Pressure | 50-100 atm | Higher pressure favors the carbonylation reaction. |

| Catalyst | PdCl₂/CuCl | A common and effective catalyst system for this transformation. |

| Solvent | Ethanol | Acts as both the solvent and the nucleophile. |

Part II: Saponification of Ethyl 4-cyclooctene-1-carboxylate

The final step in the synthesis is the hydrolysis of the ester to the corresponding carboxylic acid. This is a standard saponification reaction using a strong base, followed by acidification.[5]

Mechanistic Rationale

Saponification is a nucleophilic acyl substitution reaction. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming the carboxylate salt. The final step is the protonation of the carboxylate salt with a strong acid to yield the desired carboxylic acid.

Caption: Mechanism of saponification.

Experimental Protocol

Materials:

-

Ethyl 4-cyclooctene-1-carboxylate

-

Sodium hydroxide (NaOH)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of ethyl 4-cyclooctene-1-carboxylate in a mixture of water and a co-solvent like ethanol is prepared in a round-bottom flask.[5]

-

An aqueous solution of sodium hydroxide is added to the flask.[5]

-

The mixture is heated under reflux with stirring for several hours to ensure complete hydrolysis.[5]

-

After cooling to room temperature, the reaction mixture is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then carefully acidified with concentrated hydrochloric acid until a pH of approximately 2 is reached, resulting in the precipitation of the carboxylic acid.[5]

-

The product is extracted with diethyl ether.[5]

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-cyclooctene-1-carboxylic acid as a crude product.[5]

-

Further purification can be achieved by recrystallization or distillation.

| Parameter | Value | Rationale |

| Base | Sodium Hydroxide | A strong and inexpensive base for saponification. |

| Acid | Hydrochloric Acid | Used for the protonation of the carboxylate salt. |

| Extraction Solvent | Diethyl Ether | Efficient for extracting the carboxylic acid from the aqueous solution. |

Characterization and Data

The final product, 4-cyclooctene-1-carboxylic acid, can be characterized by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₁₄O₂[6][7] |

| Molecular Weight | 154.21 g/mol [6][7] |

| Appearance | Yellow oil[5] |

| Boiling Point | 275.3°C at 760 mmHg (predicted)[7] |

| CAS Number | 4103-10-0[6][7] |

Spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be acquired to confirm the structure and purity of the synthesized compound.

Alternative Synthetic Strategies: A Brief Overview

While the described method is robust, other synthetic routes to cyclooctene derivatives exist and may be suitable depending on the desired substitution patterns and stereochemistry.

-

Ring-Closing Metathesis (RCM): RCM is a powerful tool for the synthesis of cyclic olefins, including cyclooctenes.[1][8][9] This method involves the intramolecular metathesis of a diene precursor, catalyzed by ruthenium or molybdenum complexes.[1][8] It offers excellent functional group tolerance and control over ring size.[1]

-

Diels-Alder Cycloaddition: The Diels-Alder reaction, a [4+2] cycloaddition, can be employed to construct the cyclohexene core, which can then be further elaborated to a cyclooctene system.[10][11][12] This approach is particularly useful for controlling stereochemistry.

-

Functionalization of Cyclooctene Oxide: The carboxylation of cyclooctene oxide can be another route, although it may present challenges in terms of selectivity and reaction conditions.[13]

Conclusion and Future Outlook

The synthesis of 4-cyclooctene-1-carboxylic acid via palladium-catalyzed carbonylation of cycloocta-1,5-diene followed by saponification represents a reliable and scalable method for obtaining this valuable synthetic intermediate. The principles and protocols detailed in this guide provide a solid foundation for researchers to successfully prepare this compound and its derivatives. The versatility of the cyclooctene scaffold ensures its continued importance in the development of new chemical entities with diverse applications in medicine and materials science. Further research may focus on developing even more efficient and stereoselective catalytic systems for the synthesis of functionalized cyclooctenes.

References

- RSC Publishing. (2020, September 8).

- PrepChem.com. Synthesis of cyclo-oct-4-ene-1-carboxylic acid.

- Google Patents. US3288847A - Preparation of 1, 4-cyclohexadiene-1-carboxylic acid.

- ACS Publications. (2003). Tandem Radical Reactions and Ring-Closing Metathesis. Application in the Synthesis of Cyclooctenes. Organic Letters.

- ChemSynthesis. 4-cyclooctene-1-carboxylic acid.

- LookChem. Cas 4103-10-0,4-Cyclooctene-1-carboxylic acid.

- Wikipedia.

- Benchchem.

- RSC Publishing.

-

NIH. Synthesis of the[11]Cyclacene Framework by Repetitive Diels–Alder Cycloadditions.

- YouTube. (2019, January 2). introduction to the Diels-Alder cycloaddition.

- ResearchGate.

- Taylor & Francis Online.

- RSC Publishing.

Sources

- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 2. Ring-opening metathesis polymerization of cyclooctene derivatives with chain transfer agents derived from glycerol carbonate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Ethyl Cyclooct-4-ene-1-carboxylate|High-Purity RUO [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Cas 4103-10-0,4-Cyclooctene-1-carboxylic acid | lookchem [lookchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. US3288847A - Preparation of 1, 4-cyclohexadiene-1-carboxylic acid - Google Patents [patents.google.com]

- 11. Synthesis of the [11]Cyclacene Framework by Repetitive Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. The effect of ring size on the selective carboxylation of cycloalkene oxides - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY02448C [pubs.rsc.org]

4-Cyclooctene-1-carboxylic Acid: A Comprehensive Technical Guide

Abstract: This guide provides an in-depth examination of 4-Cyclooctene-1-carboxylic acid, a versatile cyclic organic compound. It details the molecule's fundamental physicochemical properties, outlines a validated synthetic protocol, and discusses its characterization and significance in chemical research and drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors who require a technical understanding of this compound for application in novel synthesis and discovery programs.

Core Molecular Profile

4-Cyclooctene-1-carboxylic acid, identified by CAS number 4103-10-0, is a derivative of cyclooctene featuring a carboxylic acid functional group.[1] This structure provides a unique combination of a flexible eight-membered ring and a reactive carboxyl moiety, making it a valuable building block in organic synthesis. The cis-isomer, specifically (4Z)-Cyclooct-4-ene-1-carboxylic Acid, is a common form of this compound.[2]

Physicochemical and Structural Data

The fundamental properties of 4-Cyclooctene-1-carboxylic acid are crucial for its application in experimental design. These quantitative data points are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄O₂ | [1] |

| Molecular Weight | 154.21 g/mol (approx.) | [1][3] |

| CAS Number | 4103-10-0 | [1] |

| Appearance | White to light yellow powder or lump | [2] |

| Density | 1.045 g/cm³ | |

| Boiling Point | 275.3 °C at 760 mmHg | |

| Flash Point | 128.6 °C | |

| pKa (Predicted) | 4.74 ± 0.20 |

Synthesis and Mechanistic Rationale

The synthesis of 4-Cyclooctene-1-carboxylic acid can be achieved through various routes. A common and effective method involves the hydrolysis of its corresponding ester, ethyl cyclo-oct-4-ene-1-carboxylate.

Causality in Experimental Design

The choice of a hydrolysis reaction is based on its reliability and high yield. Saponification, the hydrolysis of an ester under basic conditions (e.g., using sodium hydroxide), is a robust and well-understood transformation. The process is mechanistically straightforward: the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. The resulting carboxylate is then protonated in an acidic workup to yield the final carboxylic acid product. This method is favored for its operational simplicity and the ease of purification of the final product.

General Synthesis Workflow

The overall process from starting material to purified product follows a logical sequence of chemical transformation, isolation, and verification.

Caption: Workflow for the synthesis of 4-Cyclooctene-1-carboxylic acid.

Experimental Protocol: Synthesis via Saponification

This protocol describes a validated method for the laboratory-scale synthesis of 4-Cyclooctene-1-carboxylic acid from its ethyl ester.[4]

Materials:

-

Ethyl cyclo-oct-4-ene-1-carboxylate

-

Sodium hydroxide (NaOH)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine ethyl cyclo-oct-4-ene-1-carboxylate with an aqueous solution of sodium hydroxide.[4]

-

Saponification: Heat the mixture under reflux for approximately 2 hours to ensure complete hydrolysis of the ester.[4]

-

Cooling and Filtration: Allow the reaction mixture to cool to room temperature. If any precipitate (such as residual palladium from a previous step) is present, remove it by filtration.[4]

-

Acidification: Transfer the filtrate to a beaker and pour it into a larger volume of water. Acidify the solution by adding concentrated hydrochloric acid until the solution is acidic (confirm with pH paper). The 4-Cyclooctene-1-carboxylic acid will separate as a yellow oil.[4]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether. Repeat the extraction two more times to maximize recovery.[4]

-

Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove residual water.[4]

-

Isolation: Remove the sodium sulfate by filtration. Evaporate the diethyl ether from the filtrate using a rotary evaporator to yield the final product, 4-Cyclooctene-1-carboxylic acid.[4]

Characterization and Validation

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. This self-validating system confirms the molecular structure and provides confidence in the material for subsequent applications.

Caption: Analytical workflow for structural validation.

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework. Key signals would include protons on the double bond, the proton alpha to the carboxyl group, and the carbonyl carbon.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) confirm the molecular weight of the compound (m/z 154.21).[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of 4-Cyclooctene-1-carboxylic acid will show characteristic stretches for the O-H of the carboxylic acid (a broad peak), the C=O of the carbonyl group, and the C=C of the alkene.

Applications in Drug Development and Research

The carboxylic acid functional group is a cornerstone in medicinal chemistry, present in over 450 marketed drugs.[6] It often serves as a key pharmacophoric element, enabling interactions with biological targets through hydrogen bonding and ionic interactions.[7]

The unique scaffold of 4-Cyclooctene-1-carboxylic acid makes it a valuable intermediate for several advanced applications:

-

Bioorthogonal Chemistry: The cyclooctene moiety, particularly its strained trans-isomer, is a key player in bioorthogonal "click" chemistry.[8] While this guide focuses on the more stable cis-isomer, it serves as a precursor to these more reactive species used in cellular imaging and targeted drug delivery.

-

Scaffold for Novel Therapeutics: The eight-membered ring provides a conformationally flexible yet constrained scaffold. Medicinal chemists can leverage this structure to synthesize novel analogs of existing drugs or to develop new chemical entities targeting proteins, with the carboxylic acid group serving as a crucial anchor or interaction point within a receptor's binding site.[9]

-

Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with a key functional group, it can be used in FBDD screening to identify initial binding fragments that can be elaborated into more potent lead compounds.

-

Polymer and Materials Science: The molecule can be used as a monomer or functionalizing agent in the development of new polymers and materials with specific properties.

The introduction of a carboxylic acid can improve the pharmacokinetic properties of a molecule, such as aqueous solubility.[9] However, this group can also limit passive diffusion across membranes, a challenge that medicinal chemists often address through prodrug strategies.[6][9]

References

-

LookChem. (n.d.). Cas 4103-10-0, 4-Cyclooctene-1-carboxylic acid. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-cyclooctene-1-carboxylic acid. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:1129-33-5 | 4-Cyclooctene-1-carboxylicacid, methyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Cyclooctene-1-carboxylic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of cyclo-oct-4-ene-1-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). (4Z)-1-methylcyclooct-4-ene-1-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cycloocten-1-ol. Retrieved from [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Available from: [Link]

-

Kaur, N., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. Journal of the Indian Chemical Society, 101(6), 101481. Available from: [Link]

-

Lücking, U. (2019). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. Available from: [Link]

-

Halder, B., et al. (2023). Renewable Terephthalates and Aromatic Diisocyanates from Galactose. Angewandte Chemie International Edition, 62(30), e202304783. Available from: [Link]

-

ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF. Retrieved from: [Link]

-

AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. Available from: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. (4Z)-Cyclooct-4-ene-1-carboxylic Acid | 4103-10-0 | TCI AMERICA [tcichemicals.com]

- 3. Page loading... [wap.guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. application.wiley-vch.de [application.wiley-vch.de]

An In-Depth Technical Guide to the Spectroscopic Data of 4-Cyclooctene-1-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclooctene-1-carboxylic acid (C₉H₁₄O₂, Molecular Weight: 154.21 g/mol , CAS: 4103-10-0) is a bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery.[1] Its structure, featuring a reactive carboxylic acid moiety and a modifiable cyclooctene ring, makes it a valuable building block for the synthesis of complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key features of 4-Cyclooctene-1-carboxylic acid are the carboxylic acid group (-COOH) and the cis-configured double bond within the eight-membered ring.

Figure 2: Workflow for ATR-FTIR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 10.0 - 12.0 | broad singlet | - |

| H4, H5 (-CH=CH-) | 5.5 - 5.7 | multiplet | |

| H1 (-CH-COOH) | 2.5 - 2.8 | multiplet | |

| H3, H6 (-CH₂-C=C) | 2.1 - 2.3 | multiplet | |

| H2, H7, H8 (-CH₂-) | 1.4 - 1.9 | multiplet |

Interpretation and Causality

The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and the anisotropic effect of the carbonyl group, causing it to appear far downfield (10-12 ppm) as a broad singlet. [2]This signal will disappear upon the addition of D₂O due to proton-deuterium exchange. The olefinic protons (H4 and H5) are expected in the 5.5-5.7 ppm range, typical for cyclic alkenes. [3]The proton at C1, being alpha to the carbonyl group, will be deshielded and is predicted to resonate around 2.5-2.8 ppm. The allylic protons at C3 and C6 will also be deshielded to approximately 2.1-2.3 ppm. The remaining methylene protons will appear as a complex multiplet in the upfield region of 1.4-1.9 ppm.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C9 (-COOH) | 175 - 185 |

| C4, C5 (-CH=CH-) | 128 - 132 |

| C1 (-CH-COOH) | 40 - 45 |

| C3, C6 (-CH₂-C=C) | 28 - 33 |

| C2, C7, C8 (-CH₂-) | 24 - 29 |

Interpretation and Causality

The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing in the 175-185 ppm region. [2]The sp² hybridized carbons of the double bond are expected to resonate between 128 and 132 ppm. The carbon atom (C1) attached to the carboxylic acid group will be found around 40-45 ppm. The allylic carbons (C3 and C6) are predicted to be in the 28-33 ppm range, while the remaining sp³ hybridized methylene carbons will appear in the most upfield region (24-29 ppm).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Cyclooctene-1-carboxylic acid in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical acquisition parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR Acquisition: Following ¹H NMR, acquire the ¹³C NMR spectrum. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 220 ppm) and a larger number of scans (e.g., 128 or more) are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Figure 3: Workflow for NMR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 154

-

Key Fragments: m/z = 137 ([M-OH]⁺), 109 ([M-COOH]⁺), and fragments arising from the cleavage of the cyclooctene ring.

Interpretation and Causality

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 154, corresponding to the molecular weight of the compound. Carboxylic acids often exhibit characteristic fragmentation patterns. [4]The loss of a hydroxyl radical (-OH) would result in a fragment at m/z 137. The loss of the entire carboxyl group (-COOH) as a radical would lead to a fragment at m/z 109. Further fragmentation of the cyclooctene ring can also occur, leading to a complex pattern of smaller fragments.

Sources

The Enduring Reactivity of an 8-Membered Ring: A Technical Guide to the Discovery and Evolution of Cyclooctene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of cyclooctene and its derivatives from a curiosity of physical organic chemistry to an indispensable tool in modern drug development and materials science is a testament to the profound impact of fundamental chemical discoveries. This guide provides a comprehensive exploration of the history, synthesis, and application of these remarkable eight-membered rings. We will delve into the seminal work that first brought the strained trans-cyclooctene to light, trace the evolution of synthetic methodologies from classical eliminations to sophisticated photochemical flow systems, and illuminate the rationale behind the design of next-generation derivatives. The core of this guide focuses on the unique reactivity imparted by ring strain, particularly in the context of bioorthogonal chemistry, and its transformative applications in targeted drug delivery, preclinical imaging, and the development of novel polymeric materials.

The Dawn of a Strained Alkene: Discovery and Foundational Principles

The story of cyclooctene's prominence begins not with the more stable cis-isomer, but with its highly strained and kinetically reactive trans-counterpart. While cis-cyclooctene can be readily prepared by methods such as the selective hydrogenation of 1,5-cyclooctadiene, the isolation of trans-cyclooctene proved to be a significant synthetic challenge that, once overcome, unlocked a new realm of chemical reactivity.[1]

Cope's Breakthrough: The First Isolation of trans-Cyclooctene

In the mid-20th century, the existence of small-ring trans-cycloalkenes was a subject of considerable theoretical interest. It was Arthur C. Cope who, in 1950, provided the first definitive experimental evidence for a stable, isolable trans-cycloalkene within an eight-membered ring.[2][3] Cope's initial synthesis utilized a Hofmann elimination of N,N,N-trimethylcyclooctylammonium iodide, which yielded a mixture of cis- and trans-cyclooctene.[4][5] The key to isolating the elusive trans-isomer was the clever exploitation of its higher reactivity and the unique properties of its strained double bond. Cope demonstrated that the trans-isomer selectively forms a complex with silver nitrate, allowing for its separation from the more abundant and less reactive cis-isomer.[5][6] This foundational work not only provided the first access to trans-cyclooctene but also offered the first tangible glimpse into the unusual properties conferred by the severe twisting of the double bond within the medium-sized ring.

The Energetic Dichotomy: Understanding Ring Strain

The fundamental difference between cis- and trans-cyclooctene lies in their thermodynamic stability, a direct consequence of ring strain. The cis-isomer can adopt a relatively low-energy boat conformation.[1] In contrast, the geometry of the trans-isomer forces the carbon chain to twist, resulting in significant torsional and angle strain. The ring-strain energy of trans-cyclooctene is approximately 16.7 kcal/mol, substantially higher than the 7.4 kcal/mol of its cis-counterpart.[5] This stored potential energy is the wellspring of trans-cyclooctene's enhanced reactivity, making it a powerful tool for reactions that can release this strain. Furthermore, the non-planar nature of the trans-isomer gives rise to planar chirality, with a significant energy barrier to racemization, a feature that has been exploited in stereoselective synthesis.[2][3][6]

Mastering the Ring: Evolution of Synthetic Methodologies

The initial methods for synthesizing and isolating trans-cyclooctene, while groundbreaking, were often low-yielding and cumbersome for producing functionalized derivatives. The burgeoning applications of these strained alkenes, particularly in bioorthogonal chemistry, spurred the development of more efficient and versatile synthetic strategies.

From Elimination to Light: Photochemical Isomerization

A significant advancement in the synthesis of trans-cyclooctenes came with the advent of photochemical isomerization. Pioneered by Inoue and others, this approach allows for the direct conversion of the more stable cis-isomer to the desired trans-isomer using a singlet sensitizer and ultraviolet light.[6] While the equilibrium strongly favors the cis-form, the reaction can be driven towards the trans-product by continuously removing it from the reaction mixture. This is typically achieved by circulating the reaction solution through a column packed with silver nitrate-impregnated silica gel, which selectively binds the trans-isomer.[6][7]

This protocol is a generalized representation of the flow photochemistry setup developed and refined by several research groups.

-

Apparatus Setup: A quartz reaction flask is charged with a solution of the cis-cyclooctene derivative and a singlet sensitizer (e.g., methyl benzoate) in a suitable solvent (e.g., cyclohexane). This flask is connected via pump to a chromatography column containing silica gel impregnated with silver nitrate. The outlet of the column is then returned to the reaction flask, creating a closed loop.

-

Irradiation and Circulation: The quartz flask is irradiated with a UV lamp (typically at 254 nm).[6] The solution is continuously pumped through the silver nitrate column.

-

Selective Trapping: The trans-isomer, as it is formed, is selectively complexed by the silver ions on the silica gel, while the unreacted cis-isomer is returned to the reaction flask for further irradiation.[6][7]

-

Elution and Isolation: After a set period, the irradiation is stopped, and the trapped trans-cyclooctene derivative is eluted from the column with a solution of aqueous ammonia, which displaces the alkene from the silver complex. Subsequent extraction and purification yield the pure trans-product.

Causality: The success of this method hinges on the principle of Le Châtelier. By continuously removing the trans-product from the equilibrium, the reaction is driven to favor its formation, allowing for preparatively useful yields that are unattainable in a batch reaction.[6]

Caption: Workflow for flow photochemical synthesis of trans-cyclooctenes.

Functionalization and Diastereoselectivity

The synthesis of functionalized trans-cyclooctenes is crucial for their application as chemical tools. However, the introduction of substituents creates diastereomers (axial and equatorial), which can be challenging to separate and may exhibit different reactivities.[2] Recent advancements have focused on developing diastereoselective syntheses. For example, the stereocontrolled 1,2-addition of nucleophiles to trans-cyclooct-4-enone provides a high-yielding route to a new class of derivatives termed "a-TCOs" (axial-5-hydroxy-trans-cyclooctenes).[8][9] This method addresses the poor diastereoselectivity often observed in photochemical isomerizations.[8]

Other synthetic approaches, such as ring-closing metathesis (RCM) of highly functionalized dienes, have also been explored for the preparation of complex cyclooctene derivatives.[10]

Unleashing the Strain: Reactivity and Bioorthogonal Applications

The high ring strain of trans-cyclooctenes and their derivatives (TCOs) makes them exceptionally reactive dienophiles in cycloaddition reactions. This property has been harnessed to develop some of the fastest bioorthogonal reactions known, enabling chemists to perform highly specific chemical transformations in complex biological environments.

The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The cornerstone of TCO's utility in chemical biology is the inverse-electron-demand Diels-Alder (IEDDA) reaction with 1,2,4,5-tetrazines.[2][11][12] This reaction is exceptionally fast and proceeds without the need for a catalyst, making it ideal for in vivo applications.[11][13] The reaction mechanism involves a [4+2] cycloaddition between the electron-poor tetrazine (diene) and the electron-rich, strained TCO (dienophile), followed by a retro-Diels-Alder reaction that releases a molecule of nitrogen gas, irreversibly driving the reaction forward.[2][14]

Caption: Simplified mechanism of the IEDDA reaction between TCO and tetrazine.

The kinetics of the IEDDA reaction are remarkable, with second-order rate constants that can exceed 10^6 M⁻¹s⁻¹.[6] This rapid reactivity allows for efficient labeling and conjugation at the low concentrations typically found in biological systems.

Engineering Reactivity and Stability

A significant focus of research has been the development of new TCO derivatives with fine-tuned reactivity and stability. The goal is to achieve a balance: the TCO must be reactive enough to undergo rapid IEDDA ligation but stable enough to persist in the biological milieu without degradation or isomerization to the unreactive cis-form.[2]

| Derivative | Key Feature | Second-Order Rate Constant (k₂) with Diphenyl-s-tetrazine (M⁻¹s⁻¹) | Stability Characteristics | Reference |

| trans-Cyclooctene (TCO) | Parent compound | ~19.1 (in MeOH) | Susceptible to isomerization in the presence of copper-containing proteins. | [15][16] |

| s-TCO | Conformationally strained (cyclopropane-fused) | ~3100 (in MeOH) | Highly reactive but can be unstable in the presence of high thiol concentrations. | [2][15] |

| d-TCO | Dioxolane-fused | ~520 (in MeOH) | Improved stability in aqueous solutions and serum compared to s-TCO. | [2][15][17] |

| a-TCO | Axially substituted | More reactive than standard 5-hydroxy-TCO diastereomers. | Favorable physicochemical properties, including improved cell permeability and washout. | [8][9][18] |

Note: Reaction rates are highly dependent on the specific tetrazine derivative and solvent conditions.

This table highlights the trade-off between reactivity and stability. For instance, the highly strained s-TCO exhibits the fastest reaction rates but has shown instability in certain biological contexts.[2] Conversely, derivatives like d-TCO have been engineered for enhanced stability while maintaining excellent reactivity.[17]

Applications in Drug Development and Beyond

The unique properties of cyclooctene derivatives have made them powerful tools for researchers in drug development and chemical biology.

Pretargeted Imaging and Therapy

In pretargeted strategies, a biomolecule, such as an antibody that recognizes a tumor-specific antigen, is first administered and allowed to accumulate at the target site. This antibody is conjugated to a TCO derivative. Subsequently, a smaller, rapidly clearing molecule carrying a diagnostic (e.g., a PET imaging agent) or therapeutic (e.g., a potent cytotoxin) payload attached to a tetrazine is administered. The fast and specific IEDDA reaction ensures that the payload is delivered directly to the target, minimizing off-target toxicity and improving the therapeutic index.[2][16]

"Click-to-Release" Drug Delivery

A sophisticated application of TCO-tetrazine chemistry is in "click-to-release" systems. In this approach, a therapeutic agent is attached to a TCO derivative via a linker that is designed to cleave upon reaction with a tetrazine.[19] This allows for the targeted release of a drug at a specific site, activated by an externally administered tetrazine-containing molecule. This strategy has shown promise in preclinical models for increasing the cytotoxicity of drugs specifically at the tumor site.[19]

Ring-Opening Metathesis Polymerization (ROMP)

While much of the focus has been on trans-cyclooctene, the cis-isomer is a valuable monomer in polymer chemistry. cis-Cyclooctene readily undergoes ring-opening metathesis polymerization (ROMP) in the presence of ruthenium-based catalysts (e.g., Grubbs' catalysts) to produce polycyclooctene, an elastomer with various industrial applications.[1] The ability to incorporate functionalized cyclooctene monomers into ROMP allows for the synthesis of polymers with tailored properties.

Future Outlook

The field of cyclooctene chemistry continues to evolve at a rapid pace. Current research is focused on the development of novel TCO scaffolds with even greater stability and reactivity, as well as the synthesis of multifunctional derivatives that can be used for more complex biological applications. The ongoing exploration of new bioorthogonal reactions and their integration with cyclooctene-based platforms will undoubtedly lead to further breakthroughs in targeted therapy, in vivo imaging, and materials science. The journey of this simple eight-membered ring is far from over, and its continued impact on science and medicine is assured.

References

-

Cope, A. C., & Bach, R. D. (n.d.). trans-CYCLOOCTENE. Organic Syntheses Procedure. Retrieved from [Link]

-

Sivaguru, J., & Fox, J. M. (n.d.). Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation. PMC. Retrieved from [Link]

-

Adhikari, K., et al. (2024). Reaction mechanism of inverse electron-demand Diels–Alder [4 + 2] (IEDDA) between a trans-cyclooctene and 1,2,4,5-tetrazine. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). trans-Cyclooctene. Retrieved from [Link]

-

Adhikari, K., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. PubMed Central. Retrieved from [Link]

-

Darko, A., et al. (n.d.). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. PMC. Retrieved from [Link]

-

Pigga, J. M., et al. (n.d.). General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties. PubMed Central. Retrieved from [Link]

-

Nicolaou, K. C., et al. (2003). Synthesis of Highly Functionalized Cyclooctenes by Ring-Closing Metathesis: Unexpected Formation of a trans Isomer. ResearchGate. Retrieved from [Link]

-

Kardelis, V., et al. (2020). Preparation of a library of trans-cyclooctene (TCO) derivatives. ResearchGate. Retrieved from [Link]

-

Grokipedia. (n.d.). cis-Cyclooctene. Retrieved from [Link]

- Fox, J. M., et al. (2023). Trans-cyclooctenes with high reactivity and favorable physiochemical properties. Google Patents.

-

Darko, A., et al. (2014). Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation. RSC Publishing. Retrieved from [Link]

-

University of Delaware. (2024). New Trans-Cyclooctenes With High Reactivity and Favorable Physiochemical Properties. Retrieved from [Link]

-

van der Velden, J. L. J., et al. (2022). Readily Accessible Strained Difunctionalized trans-Cyclooctenes with Fast Click and Release Capabilities. PMC. Retrieved from [Link]

-

Theato, P., et al. (2017). Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. RSC Publishing. Retrieved from [Link]

-

Rossin, R., et al. (2013). Highly Reactive trans-Cyclooctene Tags with Improved Stability for Diels–Alder Chemistry in Living Systems. ACS Publications. Retrieved from [Link]

-

Fox, J. M., & Hsung, R. P. (2011). Total synthesis of hyacinthacine A2. University of Delaware. Retrieved from [Link]

-

Johnson, J. M. (2017). Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazin. TRACE: Tennessee Research and Creative Exchange. Retrieved from [Link]

-

Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. RSC Publishing. Retrieved from [Link]

-

van der Velden, J. L. J., et al. (2015). Origin of Orthogonality of Strain-Promoted Click Reactions. PMC. Retrieved from [Link]

-

Adhikari, K., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. ResearchGate. Retrieved from [Link]

-

Al-Karmi, S., et al. (2021). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. PMC. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. orgsyn.org [orgsyn.org]

- 5. trans-Cyclooctene - Wikipedia [en.wikipedia.org]

- 6. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. trace.tennessee.edu [trace.tennessee.edu]

- 8. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP4262887A1 - Trans-cyclooctenes with high reactivity and favorable physiochemical properties - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 12. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. udel.flintbox.com [udel.flintbox.com]

- 19. Readily Accessible Strained Difunctionalized trans‐Cyclooctenes with Fast Click and Release Capabilities - PMC [pmc.ncbi.nlm.nih.gov]

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Reactivity of the Cyclooctene Ring System

Abstract

The cyclooctene ring system, particularly its trans-isomer, represents a cornerstone of modern chemical biology, materials science, and drug development. The inherent ring strain of trans-cyclooctene (TCO) endows it with exceptional reactivity, most notably in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines, which stands as one of the fastest bioorthogonal reactions known.[1][2] This guide provides a comprehensive exploration of the fundamental principles governing cyclooctene reactivity, from its unique stereochemistry and the synthetic challenges in accessing its strained isomer to the rational design of derivatives with enhanced performance. We will dissect key reaction mechanisms, present field-proven experimental protocols, and survey its transformative applications in pretargeted imaging, targeted drug delivery, and advanced bioconjugation.

The Foundation of Reactivity: Stereoisomerism and Ring Strain

The reactivity of cyclooctene is fundamentally a tale of two isomers: the stable, low-energy (Z)- or cis-cyclooctene and the highly strained, chiral (E)- or trans-cyclooctene. While cis-cyclooctene behaves like a typical acyclic alkene, trans-cyclooctene (TCO) is a distorted and high-energy molecule. The ring strain energies for the cis and trans isomers are approximately 7.4 kcal/mol and 16.7 kcal/mol, respectively.[3] This substantial strain energy in the trans-isomer is the thermodynamic driving force behind its remarkable reactivity.

The double bond in TCO is severely twisted, leading to a high-energy highest occupied molecular orbital (HOMO).[4] This makes TCO an exceptionally reactive, electron-rich dienophile in cycloaddition reactions.[2][4] The TCO scaffold exists primarily in a stable "crown" conformation, but can also adopt a more reactive "half-chair" conformation.[2] Computational studies have shown that forcing the ring into a half-chair-like geometry further increases strain and accelerates reaction rates, a principle that has been expertly exploited in the design of next-generation derivatives.[2]

Accessing the Reactive Isomer: Synthesis and Isomerization of trans-Cyclooctene

The practical application of TCO chemistry hinges on its synthesis. The most common and direct method to produce TCO derivatives is the photochemical isomerization of the corresponding, more stable cis-isomers.[4][5][6]

The photochemical equilibrium between the cis and trans isomers heavily favors the cis form.[3] To drive the reaction toward the desired trans product, the in situ removal of the trans-isomer from the reaction mixture is required. This is ingeniously achieved by exploiting the selective complexation of the strained trans-alkene with silver(I) ions.[3][5][6] The reaction is typically performed in a flow chemistry setup where the solution is continuously passed through a column of silica gel impregnated with silver nitrate (AgNO₃). The TCO is trapped on the column, while the cis-isomer remains in solution to undergo further photoisomerization, thus shifting the equilibrium.[6]

Caption: Workflow for photochemical synthesis of trans-cyclooctene.

While TCOs are stable enough for widespread use, their isomerization back to the unreactive cis-form can occur, particularly in certain in vitro environments like cell culture media containing thiamine degradation products.[7] This is a critical consideration for drug development professionals designing long-term cell-based assays.

The Premier Reaction: Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation

The signature reaction of TCO is its extremely rapid inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with 1,2,4,5-tetrazines.[2] This reaction is considered a cornerstone of bioorthogonal chemistry due to its extraordinary speed and selectivity.[2][8] The high-energy, electron-rich double bond of TCO acts as the dienophile, reacting with the electron-poor tetrazine diene.[2]

The reaction proceeds via a [4+2] cycloaddition to form a highly strained bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂), irreversibly forming a stable dihydropyridazine product.[8] The release of N₂ provides a strong thermodynamic driving force for the reaction.

Caption: Mechanism of the TCO-Tetrazine IEDDA Ligation.

The kinetics of this reaction are exceptionally fast, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, allowing for efficient labeling at low micromolar or even nanomolar concentrations.[1][9] This incredible speed makes the TCO-tetrazine ligation ideal for in vivo applications where reactant concentrations are inherently low.[1][2]

Engineering Reactivity: A Showcase of TCO Derivatives

A key area of research has been the rational design of TCO derivatives to modulate their reactivity, stability, and physicochemical properties. By introducing specific structural modifications, scientists can fine-tune the cyclooctene ring for specific applications.

-

Conformationally Strained TCOs (s-TCO): By fusing an additional ring to the TCO core, the cyclooctene is forced into a more strained 'half-chair' conformation.[2] This additional strain significantly boosts reactivity. For example, s-TCO was found to react 160 times faster with 3,6-diphenyl-s-tetrazine than the parent TCO.[10]

-

cis-Dioxolane-fused TCOs (d-TCO): The introduction of a cis-fused dioxolane ring not only increases conformational strain for a ~27-fold rate enhancement but also improves aqueous solubility and stability due to the inductive electron-withdrawing effect of the oxygen atoms.[2][10]

-

Axially Substituted TCOs (a-TCOs): Stereocontrolled additions of nucleophiles to a trans-cyclooctenone precursor can yield axially substituted TCOs.[11] These derivatives have shown increased reactivity and favorable physicochemical properties, such as improved cell permeability and faster washout from cells.[11]

| Derivative | Modifying Feature | Relative Reactivity Enhancement (Approx.) | Key Advantage(s) |

| TCO | Parent scaffold | 1x | Benchmark reactivity |

| s-TCO | Fused cyclopropane ring | ~160x | Maximized reaction rate[10] |

| d-TCO | cis-fused dioxolane ring | ~27x | High reactivity, improved stability & hydrophilicity[10] |

| a-TCO | Axial geminal substitution | ~2x | Improved hydrophilicity and kinetics[2] |

Applications in Drug Development and Biomedical Research

The unique reactivity of the cyclooctene system has unlocked powerful strategies for researchers in medicine and biology.

-

Pretargeted Nuclear Imaging: The exceptional speed of the TCO-tetrazine ligation is ideally suited for pretargeted imaging (e.g., PET scans).[2] In this two-step approach, a slow-clearing targeting molecule (like an antibody) conjugated to a tetrazine is administered first. After it has accumulated at the target site (e.g., a tumor) and cleared from circulation, a fast-clearing TCO-conjugated radiotracer is administered.[1] The bioorthogonal reaction occurs rapidly in vivo, concentrating the radioactive signal at the target for high-contrast imaging while minimizing radiation exposure to healthy tissues.[1][2]

-

Targeted Drug Delivery & "Click-to-Release": TCO chemistry enables precise drug delivery.[9] A particularly innovative application is the "click-to-release" system, where the TCO is part of a linker that cleaves upon reaction with a tetrazine.[12][13] This allows for the controlled, site-specific release of a therapeutic payload from a carrier molecule, such as an antibody-drug conjugate (ADC), enhancing treatment efficacy and reducing off-target effects.[2][13]

-

Live-Cell Imaging and Bioconjugation: TCOs are widely used to label and track biomolecules in living systems.[8] Their ability to react quickly and specifically at low concentrations without interfering with biological processes makes them invaluable tools for studying protein dynamics, visualizing cell-surface glycans, and assembling complex biomolecular structures.[8][9]

Experimental Protocol: Kinetic Analysis of a TCO-Tetrazine Ligation via NMR Spectroscopy

This protocol provides a methodology for determining the second-order rate constant of a TCO-tetrazine reaction, a critical step in validating new bioorthogonal reagents.

Objective: To measure the rate of disappearance of the TCO reactant upon addition of a tetrazine derivative using ¹H NMR spectroscopy.

Materials:

-

trans-Cyclooctene derivative (e.g., TCO-OH)

-

Tetrazine derivative (e.g., 3,6-dipyridyl-s-tetrazine)

-

Deuterated solvent (e.g., Methanol-d₄)

-

Internal standard (e.g., Dimethyl sulfone)

-

NMR tubes, syringes, and a high-field NMR spectrometer

Methodology:

-

Sample Preparation (TCO solution):

-

Accurately weigh the TCO derivative and the internal standard and dissolve them in the deuterated solvent to known concentrations (e.g., 5 mM TCO, 5 mM internal standard).

-

Rationale: The internal standard provides a stable reference peak for accurate quantification of the TCO peak integrals over time.

-

Transfer a precise volume (e.g., 500 µL) of this solution to an NMR tube.

-

-

Spectrometer Setup:

-

Lock and shim the NMR spectrometer using the prepared sample.

-

Acquire an initial ¹H NMR spectrum (t=0) before the addition of the tetrazine. Identify and integrate the characteristic peaks for the TCO (vinylic protons) and the internal standard.

-

-

Reaction Initiation:

-

Prepare a stock solution of the tetrazine derivative in the same deuterated solvent at a known concentration (e.g., 5 mM).

-

Using a syringe, rapidly inject an equimolar amount of the tetrazine solution into the NMR tube. Start a timer immediately upon addition.

-

Rationale: Using equimolar concentrations simplifies the second-order rate law calculation. Rapid injection and mixing are crucial for accurate kinetic measurements.

-

-

Data Acquisition:

-

Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate (e.g., every 30 seconds for a fast reaction, every 5 minutes for a slower one).

-

Continue acquiring spectra until the TCO peaks have significantly diminished or disappeared completely (>90% conversion).

-

-

Data Analysis:

-

Process each spectrum and carefully integrate the TCO reactant peak and the internal standard peak.

-